molecular formula C10H11F2NO2 B8136244 tert-Butyl 3,5-difluoropicolinate

tert-Butyl 3,5-difluoropicolinate

Cat. No.: B8136244
M. Wt: 215.20 g/mol
InChI Key: VXTUQTHKZWUNDC-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-difluoropicolinate is a specialized chemical reagent designed for use in advanced research and development. This compound serves as a versatile building block, particularly in the synthesis of complex N-heterocyclic frameworks, which are crucial structures in medicinal chemistry and materials science . The tert-butyl ester group acts as a protecting group and can influence the steric and electronic properties of the molecule, a strategy that has been employed in the development of organic light-emitting diodes (OLEDs) to fine-tune material characteristics . The incorporation of fluorine atoms at the 3 and 5 positions of the picolinate ring is a common tactic in drug discovery to modulate a compound's lipophilicity, metabolic stability, and bioavailability. Researchers value this reagent for constructing diverse heterocyclic systems, such as piperidines and pyridines, which are core scaffolds in many active pharmaceutical ingredients and functional materials . As with many research chemicals, its specific mechanism of action is application-dependent. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,5-difluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTUQTHKZWUNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=N1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for Tert Butyl 3,5 Difluoropicolinate

Preparative Strategies for the 3,5-Difluoropyridine (B1298662) Core

The construction of the 3,5-difluoropyridine scaffold is a critical undertaking that can be achieved through several distinct synthetic routes. These strategies often involve either the formation of the pyridine (B92270) ring with pre-installed fluorine atoms or the introduction of fluorine onto an existing pyridine ring, followed by the installation of the picolinate (B1231196) moiety.

The assembly of the pyridine ring itself can be accomplished through various cyclization reactions. For the synthesis of 3,5-difluoropyridine derivatives, methods that allow for the direct incorporation of fluorine atoms are highly valuable. One approach involves the use of fluorinated building blocks in condensation reactions.

Alternatively, functionalization of a pre-formed pyridine ring with fluorine is a common strategy. This can be achieved through electrophilic or nucleophilic fluorination reactions. For instance, the use of fluorinating agents can introduce fluorine atoms at specific positions on the pyridine ring, guided by the electronic properties of existing substituents.

Once the 3,5-difluoropyridine core is established, the next crucial step is the introduction of the carboxyl group at the 2-position to form 3,5-difluoropicolinic acid. A common and direct precursor for this transformation is 3,5-difluoropicolinic acid, which is commercially available. This availability significantly streamlines the synthetic process.

For laboratory-scale synthesis from other precursors, the oxidation of a 2-methyl group on a 3,5-difluoropyridine scaffold using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can yield the corresponding carboxylic acid. jocpr.com Another approach involves the hydrolysis of a 2-cyano group.

Achieving the desired 2-substituted pattern on the pyridine ring with high regioselectivity is paramount. Directed ortho-metalation is a powerful technique where a directing group on the pyridine ring guides the deprotonation and subsequent functionalization to the adjacent position. For picolinic acid synthesis, a directing group can be used to introduce a precursor to the carboxylic acid at the 2-position.

Recent research has also focused on regioselective C-H functionalization reactions. These methods offer a more atom-economical approach to introducing substituents at specific positions on the pyridine ring, potentially avoiding the need for pre-functionalized starting materials.

Esterification Protocols for the tert-Butyl Group Incorporation

The final stage in the synthesis of tert-butyl 3,5-difluoropicolinate is the esterification of 3,5-difluoropicolinic acid with a tert-butyl group. The bulky nature of the tert-butyl group presents a steric hindrance, often requiring specific and efficient esterification methods.

Direct esterification of a carboxylic acid with an alcohol is a fundamental transformation. The Fischer esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, is a classic method. scienceready.com.au However, for sterically hindered alcohols like tert-butanol (B103910), this method can be slow and may require harsh conditions. commonorganicchemistry.com

To overcome the steric challenge, coupling agents are frequently employed. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a widely used method for forming esters, including those with tertiary alcohols. jocpr.comcommonorganicchemistry.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used as a more water-soluble alternative to DCC. commonorganicchemistry.com

Another effective direct esterification strategy involves the in-situ formation of a highly reactive acyl intermediate. For instance, reacting the picolinic acid with isobutyl chloroformate in the presence of a base like N-methylmorpholine generates a mixed anhydride (B1165640), which readily reacts with the alcohol. nih.govrsc.org

A summary of common direct esterification reagents is presented in the table below:

Reagent/MethodDescriptionSuitability for tert-Butyl Esters
Fischer Esterification Acid-catalyzed reaction between a carboxylic acid and an alcohol.Generally poor for tertiary alcohols due to steric hindrance and potential for elimination. commonorganicchemistry.com
Steglich Esterification (DCC/DMAP) Utilizes a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.Commonly employed for the formation of tert-butyl esters. commonorganicchemistry.com
EDC/DMAP A water-soluble carbodiimide alternative to DCC.Effective for tert-butyl ester synthesis.
Isobutyl Chloroformate Forms a mixed anhydride intermediate.A viable method for activating the carboxylic acid towards reaction with alcohols. nih.govrsc.org

Transesterification offers an alternative route to tert-butyl esters. This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. For instance, a methyl or ethyl ester of 3,5-difluoropicolinic acid could be converted to the tert-butyl ester by reaction with tert-butanol. This process is often catalyzed by acids or bases.

Recent advancements have also explored the use of enzymes, such as lipases, to catalyze transesterification reactions under mild conditions. researchgate.net This biocatalytic approach can offer high selectivity and avoid the use of harsh reagents.

Catalytic Approaches in Ester Bond Formation

The formation of the tert-butyl ester is a crucial step in the synthesis of the title compound. Due to the steric hindrance of the tert-butyl group, direct esterification with tert-butanol often requires forcing conditions. Catalytic methods offer milder and more efficient alternatives.

A variety of catalysts have been developed for the tert-butylation of carboxylic acids. These include the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalyst, which serves as the tert-butyl source. Another effective method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which acts as both the solvent and the tert-butylating agent. thieme-connect.comorganic-chemistry.org This method has been shown to be effective for a range of carboxylic acids, including those with sensitive functional groups. thieme-connect.comthieme.de

Solid acid catalysts are also gaining prominence due to their ease of separation and reusability. google.com For instance, silicotungstic acid supported on bentonite (B74815) has been successfully employed for the esterification of acetic acid with tert-butanol, achieving high yields. asianpubs.org Similarly, nanosized TiO₂ particles have demonstrated catalytic activity in the esterification of levulinic acid with n-butanol. mdpi.com While not directly reported for 3,5-difluoropicolinic acid, these catalytic systems represent promising avenues for the synthesis of this compound.

Table 1: Comparison of Catalytic Methods for tert-Butyl Ester Synthesis

Catalyst System Carboxylic Acid Substrate Reagents Yield (%) Reference
Tf₂NH Amino Acids tert-butyl acetate High thieme-connect.comorganic-chemistry.org
Silicotungstic acid/Bentonite Acetic Acid tert-butanol 87.2 asianpubs.org
Nanosized TiO₂ Levulinic Acid n-butanol High mdpi.com
Activated Basic Alumina Acid Chlorides/Bromides tert-butanol - google.com

Multi-Step Synthesis Pathways from Simpler Precursors

An alternative to the direct esterification of pre-formed 3,5-difluoropicolinic acid is the construction of the target molecule from more readily available halogenated pyridine precursors. This approach allows for greater flexibility in introducing the desired functional groups.

The synthesis can commence from a multi-halogenated pyridine, such as 2,3,5-trichloropyridine. A plausible synthetic sequence involves the selective transformation of the chlorine atoms. For instance, the chlorine at the 2-position can be selectively hydrolyzed or alkoxylated, followed by chlorination at the 5-position to yield a 3,5-dichloro-2-alkoxypyridine intermediate. google.com Subsequent steps would involve the introduction of the fluorine atoms, typically through a halogen exchange (Halex) reaction, and the conversion of the group at the 2-position into a carboxylic acid, followed by esterification.

A more direct approach would start from a difluorinated pyridine, such as 2,3-difluoropyridine (B50371) or 2,5-difluoropyridine. The regioselective introduction of the carboxyl group can be achieved through metalation followed by carboxylation. researchgate.net The choice of the metalating agent and reaction conditions is crucial for controlling the regioselectivity.

In multi-step syntheses involving functionalized pyridines, the use of orthogonal protecting groups is essential to achieve selectivity and avoid unwanted side reactions. jocpr.comnumberanalytics.com Protecting groups can be employed to temporarily mask reactive sites, allowing for the selective functionalization of other positions on the pyridine ring. jocpr.com

For example, in the context of fluorinated pyridines, a chlorine atom can act as a directing group for metalation and can be subsequently removed. researchgate.net Similarly, a trimethylsilyl (B98337) (TMS) group can be introduced to block a specific position, directing functionalization to another site, and can be easily removed under mild conditions. researchgate.net The tetrafluoropyridyl (TFP) group has also been introduced as a robust protecting group for phenols, stable to a range of conditions and readily cleaved. worktribe.com While not directly applied to pyridinols, this highlights the ongoing development of novel protecting groups. The strategic use of such orthogonal protecting groups allows for a "regioexhaustive substitution" approach, enabling the synthesis of a variety of specifically substituted pyridine derivatives from a single starting material. researchgate.net

Green Chemistry and Sustainable Synthetic Routes Development

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance sustainability. rasayanjournal.co.inresearchgate.netnih.gov For the synthesis of pyridine derivatives like this compound, several green chemistry strategies can be envisioned.

The use of catalytic methods, as discussed in section 2.2.3, is inherently greener than stoichiometric approaches as it reduces waste. The development of reusable solid acid catalysts is particularly noteworthy. google.com Furthermore, the use of environmentally benign solvents or even solvent-free reaction conditions can significantly improve the green credentials of a synthesis. rsc.org

Iii. Reaction Mechanisms and Reactivity of Tert Butyl 3,5 Difluoropicolinate

Intrinsic Reactivity of the Difluoropyridine System

The presence of two highly electronegative fluorine atoms significantly influences the electronic properties and, consequently, the reactivity of the pyridine (B92270) ring.

Influence of Fluorine Atoms on Ring Electron Density and Reactivity

Fluorine atoms exert a strong electron-withdrawing inductive effect (–I effect) on the pyridine ring, leading to a general decrease in electron density. nih.govacs.org This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms (C-3 and C-5) and also impacts the other ring positions to a lesser extent. The nitrogen atom in the pyridine ring is also inherently electron-withdrawing, further contributing to the electron-deficient nature of the aromatic system.

This reduced electron density deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions, making them significantly more challenging compared to benzene (B151609) or even pyridine itself. quimicaorganica.org Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com

Pathways for Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on pyridine derivatives is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. quimicaorganica.orgwikipedia.org The presence of two additional electron-withdrawing fluorine atoms in tert-butyl 3,5-difluoropicolinate further exacerbates this deactivation.

The reaction, if forced under harsh conditions, would proceed through a high-energy cationic intermediate known as a σ-complex or arenium ion. masterorganicchemistry.comlibretexts.org The stability of this intermediate determines the position of substitution. Attack at the C-4 position is generally favored in pyridine derivatives as it avoids placing a positive charge on the nitrogen atom in the resonance contributors. However, the strong deactivating effect of the fluorine atoms at C-3 and C-5 makes electrophilic attack at any position on the ring highly unfavorable.

Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are unlikely to proceed under standard conditions. wikipedia.org To achieve electrophilic substitution on such a deactivated ring, one might need to first activate the ring, for instance, by N-oxidation of the pyridine nitrogen. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine

The difluoropyridine system in this compound is highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The electron-withdrawing fluorine atoms and the pyridine nitrogen stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a good leaving group, in this case, a fluoride (B91410) ion. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The positions most susceptible to nucleophilic attack are those ortho and para to the electron-withdrawing groups. In the case of 3,5-difluoropyridine (B1298662) systems, the C-2, C-4, and C-6 positions are activated.

The fluorine atoms themselves are excellent leaving groups in SNAr reactions. Therefore, nucleophiles can displace one or both of the fluorine atoms in this compound. The regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions. For instance, studies on pentafluoropyridine (B1199360) have shown that nucleophilic attack can be directed to specific positions based on the reaction conditions and the nucleophile's characteristics. rsc.org This high reactivity towards nucleophiles makes this compound a valuable intermediate for the synthesis of more complex substituted pyridines. youtube.com

Transformations Involving the tert-Butyl Ester Group

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its unique cleavage mechanisms allow for selective deprotection under specific conditions.

Ester Hydrolysis and Solvolysis Mechanisms

The hydrolysis of tert-butyl esters can proceed through different mechanisms depending on the reaction conditions, primarily the pH.

Acid-Catalyzed Hydrolysis (AAL1 Mechanism) : Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. acsgcipr.orgoup.com However, due to the stability of the tertiary carbocation, the cleavage of tert-butyl esters typically proceeds via a unimolecular (AAL1) mechanism. oup.compearson.com This involves the protonation of the ester oxygen followed by the rate-limiting departure of the stable tert-butyl carbocation. The resulting carbocation can then be trapped by a nucleophile, such as water, or can eliminate a proton to form isobutylene (B52900). stackexchange.com A wide range of acids, including trifluoroacetic acid (TFA), hydrochloric acid, and sulfuric acid, can be used to effect this transformation. acsgcipr.org

Neutral and Base-Catalyzed Hydrolysis : Tert-butyl esters are generally stable under neutral and basic conditions. acsgcipr.org The steric hindrance of the tert-butyl group prevents the typical bimolecular (BAC2) mechanism of ester hydrolysis, which involves nucleophilic attack at the carbonyl carbon. While hydrolysis can occur under strongly basic conditions, it is generally much slower and less practical than acid-catalyzed cleavage.

Selective Deprotection Strategies of the tert-Butyl Ester

The lability of the tert-butyl ester under acidic conditions, while being stable to base, allows for its selective removal in the presence of other protecting groups that are sensitive to base but stable to acid.

Several methods have been developed for the selective deprotection of tert-butyl esters:

Acidic Cleavage : Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) is a common method. stackexchange.com The reaction is often rapid and clean, yielding the carboxylic acid and isobutylene as a volatile byproduct. stackexchange.com Other acids like formic acid and p-toluenesulfonic acid can also be employed. acsgcipr.org

Lewis Acid-Mediated Deprotection : Lewis acids such as zinc bromide (ZnBr2) in dichloromethane have been shown to selectively cleave tert-butyl esters in the presence of other acid-labile groups like N-Boc protecting groups. scite.aiconsensus.appnih.govacs.org This method offers an alternative to protic acids and can be advantageous in certain synthetic contexts. researchgate.net

Other Methods : Other reagents and conditions have been reported for the cleavage of tert-butyl esters, including the use of silica (B1680970) gel in refluxing toluene (B28343) and molecular iodine as a mild catalyst. researchgate.net Thionyl chloride (SOCl₂) can also be used to convert tert-butyl esters directly to the corresponding acid chlorides. organic-chemistry.org

Carbonyl Reactivity and Related Transformations

The carbonyl group of the tert-butyl ester in this compound is a key site for chemical transformations. The reactivity of this group is influenced by both electronic and steric factors.

The hydrolysis of the tert-butyl ester to the corresponding 3,5-difluoropicolinic acid is a fundamental transformation. This reaction is typically acid-catalyzed, where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The stability of the resulting tert-butyl carbocation makes this process proceed readily under acidic conditions. ncsu.edulibretexts.orgshaalaa.comyoutube.com Base-catalyzed hydrolysis is also possible, though generally slower for sterically hindered tert-butyl esters.

While specific studies on the carbonyl reactivity of this compound are not extensively detailed in publicly available literature, the principles of ester hydrolysis are well-established. ncsu.eduyoutube.com

A related transformation of the parent picolinic acids is the Hammick reaction, which involves the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound to yield 2-pyridyl-carbinols. wikipedia.org This reaction proceeds through a zwitterionic intermediate formed upon decarboxylation. wikipedia.org The rate of decarboxylation of picolinic acids can be influenced by substituents on the pyridine ring. researchgate.net

Reactivity in Cross-Coupling Reactions

The fluorine atoms on the pyridine ring of this compound can act as leaving groups in various cross-coupling reactions, particularly when converted to other halides like bromides or chlorides, or used directly under specific conditions. The pyridine ring itself is a common substrate in such reactions for the synthesis of more complex heterocyclic structures.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, and halogenated pyridines are common substrates. The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in Suzuki and Stille reactions) or insertion of an alkene (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orglibretexts.orglibretexts.orgharvard.eduorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. For a substrate like a halogenated derivative of this compound, the reaction would likely proceed under standard Suzuki-Miyaura conditions. The tert-butyl ester group is generally compatible with these conditions. nih.gov The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.orglibretexts.orgharvard.edu It is known for its tolerance of a wide range of functional groups. A halo-substituted this compound would be expected to undergo Stille coupling with various organostannanes in the presence of a palladium catalyst. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of this compound could serve as the halide component, reacting with various alkenes to introduce a vinyl group onto the pyridine ring. wikipedia.org

Table 1: Generalized Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst/PrecatalystLigandBaseSolventTemperature
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃PPh₃, P(t-Bu)₃, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMFRoom Temp. to 120°C
Stille Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃(Often not required)THF, Dioxane, DMF50°C to 100°C
Heck Pd(OAc)₂, PdCl₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile80°C to 140°C

This table presents generalized conditions and specific optimization is often required for a particular substrate. wikipedia.orgwikipedia.orglibretexts.orglibretexts.orgharvard.eduorganic-chemistry.orgnih.govnih.govharvard.eduorganic-chemistry.org

Besides palladium, other transition metals like nickel and copper are also effective catalysts for cross-coupling reactions.

Nickel-Catalyzed Couplings: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions, including those employing photoredox catalysis, have been developed for C-O and C-N bond formation. chemrxiv.orgresearchgate.netnih.gov The use of additives like tert-butylamine (B42293) can serve as both a ligand and a base in these systems. chemrxiv.orgresearchgate.netnih.govchemrxiv.org Nickel catalysis has also been shown to be effective in the defluorinative cross-coupling of gem-difluoroalkenes. nih.gov

Copper-Catalyzed Couplings: Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-O, C-N, and C-S bonds. More modern copper-catalyzed cross-coupling reactions, sometimes used in conjunction with other metals or under aerobic conditions, are also prevalent. nih.gov For instance, copper catalysis is used in the synthesis of 5-aryl-1,2,3-triazoles through a one-pot oxidative coupling process. nih.gov

Acid-Base Chemistry and Protonation Equilibria

The acid-base properties of this compound are determined by the basicity of the pyridine nitrogen and the potential for hydrolysis of the ester group under acidic or basic conditions.

Under strongly acidic conditions, in addition to protonation of the ring nitrogen, the carbonyl oxygen of the ester can also be protonated, which facilitates ester hydrolysis as described previously. ncsu.edulibretexts.orgshaalaa.comyoutube.com

The acid-base chemistry of the corresponding carboxylic acid, 3,5-difluoropicolinic acid, is also relevant. Picolinic acids can undergo decarboxylation upon heating, and the mechanism and rate of this reaction are influenced by the protonation state of the molecule. researchgate.net Studies on substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can accelerate decarboxylation in the acidic form, while inhibiting it in the anionic form. researchgate.net This suggests a complex interplay of electronic effects and the role of the protonation equilibrium in the reactivity of these molecules.

Iv. Spectroscopic and Structural Elucidation of Tert Butyl 3,5 Difluoropicolinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental data, a theoretical discussion of the expected NMR spectra can be postulated based on the compound's structure. The tert-butyl group would exhibit a characteristic singlet in the ¹H NMR spectrum, while the aromatic protons would show complex splitting patterns due to proton-proton and proton-fluorine couplings. The ¹³C NMR would reveal distinct signals for the tert-butyl carbons, the ester carbonyl, and the fluorinated pyridine (B92270) ring, with carbon-fluorine couplings providing further structural confirmation. The ¹⁹F NMR would be crucial in confirming the electronic environment of the two fluorine atoms.

No experimental data available.

No experimental data available.

No experimental data available.

Two-dimensional NMR techniques would be instrumental in the complete structural assignment of tert-Butyl 3,5-difluoropicolinate.

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide information on long-range couplings between protons and carbons, helping to piece together the molecular framework, including the position of the tert-butyl ester group and the fluorine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, offering insights into the molecule's three-dimensional conformation.

However, as with the one-dimensional NMR data, no experimental 2D NMR data for this compound has been reported in the searched literature.

Vibrational Spectroscopy for Functional Group Identification

No experimental data available.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and chemical bonding. A theoretical Raman spectrum of this compound would be expected to exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the carbon-fluorine bonds, and the tert-butyl ester group.

Key expected vibrational modes would include:

Pyridine ring vibrations: Ring stretching and breathing modes, as well as in-plane and out-of-plane bending modes. The substitution pattern, including the two fluorine atoms and the tert-butyl ester group, would influence the frequencies of these vibrations.

C-F vibrations: Stretching vibrations of the carbon-fluorine bonds are typically strong and appear in a characteristic region of the Raman spectrum.

tert-Butyl group vibrations: Symmetric and asymmetric stretching and bending modes of the C-H bonds within the methyl groups, as well as rocking and twisting modes. The C-O stretching of the ester linkage would also be observable.

Without experimental data, a precise data table of Raman shifts and their assignments for this compound cannot be constructed.

Electronic Absorption and Emission Spectroscopy

The electronic transitions of a molecule can be probed using Ultraviolet-Visible (UV-Vis), fluorescence, and phosphorescence spectroscopy, providing information about the molecule's chromophores and its excited state properties.

The UV-Vis spectrum of this compound is anticipated to show absorption bands arising from π → π* and n → π* electronic transitions within the difluoropyridine ring. The presence of the fluorine atoms and the ester group would act as auxochromes, potentially shifting the absorption maxima (λmax) compared to unsubstituted pyridine. A hypothetical data table for the UV-Vis absorption of this compound remains speculative without experimental validation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry would be crucial for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the compound's molecular formula from other possibilities with the same nominal mass. The theoretical exact mass can be calculated, but experimental verification is necessary.

In a mass spectrometer, this compound would undergo fragmentation upon ionization. The analysis of these fragments provides structural information. Expected fragmentation pathways would likely involve:

Loss of the tert-butyl group as a stable carbocation.

Cleavage of the ester bond.

Fragmentation of the difluoropyridine ring.

Analysis of the isotopic abundance pattern, particularly the M+1 and M+2 peaks, would further support the proposed elemental composition. However, without experimental mass spectra, a detailed fragmentation table cannot be compiled.

X-ray Crystallographic Data for this compound Not Publicly Available

Despite a comprehensive search of scientific databases and literature, the specific X-ray crystallographic data for the chemical compound this compound, including its bond lengths, bond angles, dihedral angles, molecular conformation, and crystal packing, is not publicly available.

Numerous search queries were conducted to locate any published crystal structure of the target molecule. These searches included broad inquiries for its crystallographic information as well as targeted searches within specialized databases such as the Cambridge Crystallographic Data Centre (CCDC) and the Inorganic Crystal Structure Database (ICSD). The search results did not yield any specific crystallographic studies for this compound.

While crystallographic data for more complex molecules containing picolinate (B1231196) or tert-butyl fragments were found, no structural determination has been reported for the standalone compound of interest. The absence of this foundational data makes it impossible to provide a detailed analysis of its solid-state structure as requested.

Therefore, the subsequent sections of the article focusing on the determination of bond lengths, bond angles, dihedral angles, analysis of molecular conformation and torsion angles, and the supramolecular assembly and crystal packing of this compound cannot be generated at this time. Further experimental work to crystallize and analyze this compound would be required to obtain the necessary data.

V. Computational and Theoretical Investigations of Tert Butyl 3,5 Difluoropicolinate

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, from geometry to electronic behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it a standard tool for chemists. For tert-butyl 3,5-difluoropicolinate, DFT calculations can predict key ground-state properties. These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the molecule's electron density. Studies on similar fluorinated aromatic compounds have shown that gas-phase calculations can be highly accurate for predicting certain properties. nih.gov

Commonly calculated properties include:

Optimized Molecular Geometry: Determination of the lowest-energy arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Prediction of the molecule's infrared spectrum, which can be used to characterize its vibrational modes and confirm its structure.

Electronic Properties: Calculation of the dipole moment, ionization potential, and electron affinity, which govern the molecule's polarity and its ability to lose or gain electrons.

Table 1: Representative DFT-Calculated Ground State Properties of this compound This table is for illustrative purposes only. Actual values would result from specific DFT calculations.

Property Hypothetical Calculated Value Significance
Total Energy -X.XXXX Hartrees Indicates the overall stability of the molecule at 0 Kelvin.
Dipole Moment Y.YY Debye Quantifies the molecule's overall polarity.
HOMO Energy -A.AA eV Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy -B.BB eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.

| HOMO-LUMO Gap | C.CC eV | Difference between HOMO and LUMO energies; indicates chemical reactivity and electronic excitation energy. |

To investigate how this compound interacts with light, researchers employ methods that can describe its electronic excited states. Time-dependent density functional theory (TD-DFT) is a common ab initio method used for this purpose. These calculations can predict the molecule's UV-visible absorption spectrum by determining the energies of electronic transitions and their corresponding intensities (oscillator strengths). This analysis reveals which electronic transitions are most likely to occur upon photoexcitation, for instance, distinguishing between π → π* and n → π* transitions, which are typical for aromatic systems containing heteroatoms and carbonyl groups. While powerful, the accuracy of these methods can be limited in some cases, and detailed modeling of energy transfer processes can be complex. acs.org

The distribution of electrons within a molecule is key to its reactivity. DFT calculations provide detailed information on the molecular orbitals (MOs), particularly the frontier orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring. Its energy level indicates the molecule's propensity to act as an electron donor.

LUMO: The LUMO is the primary destination for incoming electrons in a reaction. The presence of two electronegative fluorine atoms on the pyridine ring would lower the energy of the LUMO and likely cause it to be distributed over the C-F bonds and the carboxyl group, indicating potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic interactions.

Mechanistic Probes through Computational Modeling

Computational modeling is an essential tool for elucidating the step-by-step pathways of chemical reactions. It allows for the characterization of short-lived species like transition states that are difficult to observe experimentally.

By mapping the potential energy surface of a reaction, computational chemistry can identify the structures of reactants, intermediates, and products. Crucially, it can locate the transition state—the highest energy point on the minimum energy path between a reactant and a product. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. A lower barrier implies a faster reaction rate, providing quantitative insight into the reaction's feasibility and kinetics.

Most reactions occur in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects. A common approach is the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a defined dielectric constant. researchgate.net This method, often used in conjunction with DFT, can calculate how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby modifying the reaction energy barriers and potentially altering the preferred reaction pathway. For greater accuracy in cases involving specific solute-solvent interactions like hydrogen bonding, explicit solvent models that include individual solvent molecules can be employed, though at a higher computational cost.

Computational Prediction of Spectroscopic Parameters

The spectroscopic signature of a molecule is a direct manifestation of its quantum mechanical properties. Computational chemistry offers robust methods, most notably Density Functional Theory (DFT), to predict these spectroscopic parameters with a high degree of accuracy. researchgate.netnih.gov By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and energy levels within a molecule, from which spectroscopic data can be derived.

For this compound, DFT calculations, often employing basis sets such as 6-31G(d,p) or higher, can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectra. nih.gov These theoretical spectra are instrumental in confirming the identity of the synthesized compound and in the interpretation of experimental data.

Predicted Infrared (IR) Spectrum: The calculated IR spectrum would reveal characteristic vibrational modes. Key predicted frequencies would include the C=O stretching of the ester group, C-F stretching vibrations, and various bending and stretching modes of the pyridine ring and the tert-butyl group.

Predicted Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is a cornerstone of computational spectroscopic analysis. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding values, which are then converted to chemical shifts. nih.gov These predicted shifts help in the assignment of complex experimental spectra.

Hypothetical Predicted Spectroscopic Data for this compound:

Parameter Predicted Value Associated Functional Group
IR Frequency (cm⁻¹) ~1725C=O stretch (ester)
~1250C-F stretch
~2970C-H stretch (tert-butyl)
¹H NMR Chemical Shift (ppm) ~1.6-C(CH₃)₃
~8.0Pyridine Ring Proton
¹³C NMR Chemical Shift (ppm) ~163C=O (ester)
~83-C(CH₃)₃
~28-C(CH₃)₃
~158 (d, JCF)C-F
¹⁹F NMR Chemical Shift (ppm) ~ -110Pyridine Ring Fluorine

Note: These values are illustrative and would be refined through specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its reactivity and interactions. Computational methods allow for a detailed exploration of the conformational landscape of this compound.

The conformation of this compound is primarily dictated by a balance of steric and electronic factors. The bulky tert-butyl group imposes significant steric hindrance, influencing the orientation of the ester group relative to the pyridine ring. The highly electronegative fluorine atoms, in contrast, exert strong electronic effects, polarizing the pyridine ring and influencing bond lengths and angles. emerginginvestigators.org

Computational conformational searches, using methods like molecular mechanics or semi-empirical calculations, can identify low-energy conformers. Subsequent geometry optimization using higher-level DFT methods provides accurate structures and relative energies of these conformers. These calculations would likely reveal that the most stable conformation minimizes the steric clash between the tert-butyl group and the pyridine ring.

Beyond static conformations, molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound. nih.govucl.ac.uk By simulating the motion of atoms over time, MD can reveal the dynamics of rotational isomers (rotamers) and map the molecule's conformational landscape.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov Cheminformatics provides the tools to calculate molecular descriptors that quantify various aspects of a molecule's structure.

For a series of substituted picolinates including this compound, a QSAR model could be developed to predict a specific activity, for instance, its efficacy as an inhibitor for a particular enzyme. nih.gov This involves calculating a wide range of molecular descriptors.

Examples of Molecular Descriptors for QSAR:

Descriptor Class Specific Descriptor Example Information Encoded
Topological Wiener IndexMolecular branching
Electronic Dipole MomentPolarity and charge distribution
Steric Molar RefractivityMolecular volume and polarizability
Hydrophobic LogPPartitioning between water and octanol
Quantum-Chemical HOMO/LUMO energiesElectron-donating/accepting ability

By applying statistical methods such as multiple linear regression or partial least squares to a dataset of picolinates and their measured activities, a predictive QSAR model can be built. Such a model would elucidate the key structural features that govern the activity of this class of compounds, guiding the design of new molecules with enhanced properties.

Vi. Applications in Complex Molecule Synthesis and Chemical Diversification

Role as a Key Building Block in Pharmaceutical Synthesis

The difluoropicolinate moiety is a valuable asset in medicinal chemistry, and tert-Butyl 3,5-difluoropicolinate serves as a readily available starting material for its incorporation into potential drug candidates. myskinrecipes.com The presence of fluorine atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, acidity, and metabolic stability, ultimately impacting its pharmacokinetic and pharmacodynamic profile.

Incorporation into Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, forming the core of numerous approved drugs. The synthesis of novel and substituted heterocyclic systems is a constant endeavor in drug discovery. While direct examples of the incorporation of this compound into complex nitrogen-containing heterocycles are not extensively documented in publicly available literature, its structure lends itself to various synthetic transformations.

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. These amides can subsequently undergo cyclization reactions to form various heterocyclic systems. For instance, reaction with diamines could potentially lead to the formation of pyridodiazepines or other fused heterocyclic structures. The fluorine atoms on the pyridine (B92270) ring can also serve as handles for further functionalization through nucleophilic aromatic substitution reactions, allowing for the introduction of additional diversity.

A related compound, 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, has been utilized in the synthesis of caged TAM kinase inhibitors, highlighting the utility of substituted pyridine carboxylic acids in constructing complex bioactive molecules. researchgate.net This suggests that this compound could similarly be employed in the synthesis of a variety of complex heterocyclic systems, including kinase inhibitors. ed.ac.uk

Strategies for Scaffold Hopping and Lead Optimization

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at identifying novel core structures with improved properties while retaining the desired biological activity. The 3,5-difluoropyridine (B1298662) motif present in this compound can be considered a bioisosteric replacement for other aromatic or heteroaromatic rings. Bioisosterism, the exchange of atoms or groups with similar physicochemical properties, is a powerful tool in lead optimization.

By replacing a core scaffold with the 3,5-difluoropyridinyl group, medicinal chemists can explore new intellectual property space and potentially overcome issues related to toxicity, metabolism, or patentability of an existing lead series. The electron-withdrawing nature of the fluorine atoms can alter the electronic distribution of the ring system, influencing its interactions with biological targets.

Utility in Agrochemical Development

The picolinic acid structural motif is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. The introduction of fluorine atoms into these structures can significantly enhance their herbicidal efficacy and spectrum of activity.

Design of Herbicidal and Insecticidal Agents

Picolinate (B1231196) herbicides, such as those containing a fluorinated pyridine ring, are known to act as synthetic auxins, a class of plant growth regulators. usda.gov While specific commercial herbicides directly derived from this compound are not publicly disclosed, the structural similarity to known herbicidal molecules suggests its potential as a key building block in the discovery of new crop protection agents. For instance, picolinafen (B105197) is a known herbicide containing a picolinamide (B142947) structure. als-journal.com The development of crops resistant to picolinate herbicides further underscores the importance of this class of compounds in modern agriculture. usda.govals-journal.comcaws.org.nzals-journal.comthepharmajournal.com

In the realm of insecticides, the introduction of fluorine atoms into molecules has been shown to increase their biological activity. nih.gov Research into fluorinated analogues of natural products like galegine (B1196923) has demonstrated that the presence of a difluoro-substituted benzene (B151609) ring can lead to potent insecticidal activity. nih.gov This principle suggests that the 3,5-difluoropicolinate moiety could be incorporated into novel insecticide discovery programs.

Modulation of Biological Activity through Fluorination

The two fluorine atoms on the pyridine ring of this compound play a critical role in modulating the biological activity of the resulting agrochemicals. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing its binding affinity to target proteins in weeds or insects. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the compound in the environment and within the target organism, leading to prolonged activity. cam.ac.uk

The strategic placement of fluorine atoms can also impact the compound's lipophilicity, which in turn affects its uptake, translocation, and ultimately its bioavailability in the target pest. Structure-activity relationship (SAR) studies of fluorinated insecticides have shown that the degree and position of fluorination are crucial factors in determining insecticidal potency. nih.govresearchgate.net

Development of Diverse Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening. cam.ac.uknih.govbroadinstitute.orgnih.govlongdom.org The modular nature of this compound makes it an attractive building block for the construction of compound libraries.

By leveraging the reactivity of both the tert-butyl ester and the fluorinated pyridine ring, a multitude of derivatives can be synthesized. The ester can be converted to an amide, hydrazide, or other functional groups, while the pyridine ring can undergo various substitution reactions. This multi-directional derivatization allows for the creation of a library of compounds with a common 3,5-difluoropicolinate core but with diverse peripheral functionality. Such libraries are invaluable resources for screening against a wide range of biological targets to identify novel hits for drug and agrochemical discovery programs.

Applications of this compound in Complex Molecule Synthesis and Chemical Diversification

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity. Within this context, fluorinated heterocyclic compounds, particularly pyridine derivatives, have garnered substantial attention as versatile building blocks for the synthesis of novel bioactive compounds. Among these, this compound emerges as a valuable, albeit specialized, reagent. Its utility in complex molecule synthesis and chemical diversification strategies, while not extensively documented in dedicated public studies, can be inferred from the broader understanding of fluorinated picolinates and their reactivity.

While specific, large-scale applications of this compound in major combinatorial library synthesis are not widely reported in publicly accessible literature, its structural motifs suggest a high potential for such applications. The difluoropicolinate core is a recognized pharmacophore, and the tert-butyl ester provides a stable, yet readily cleavable, protecting group suitable for multi-step synthetic sequences common in combinatorial chemistry.

The primary value of this compound in these approaches lies in its capacity to serve as a versatile scaffold. The fluorine atoms at the 3 and 5 positions of the pyridine ring offer unique opportunities for derivatization through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of a wide array of functional groups, leading to the generation of diverse compound libraries.

Table 1: Potential Diversification of this compound in Combinatorial Synthesis

Reagent TypePotential Functional Group Introduced
Amines (R-NH2)Amino groups
Alcohols (R-OH)Alkoxy groups
Thiols (R-SH)Thioether groups
Organometallic reagentsCarbon-based substituents

The general workflow for a combinatorial synthesis utilizing this scaffold would involve the parallel reaction of this compound with a library of nucleophiles, followed by deprotection of the tert-butyl ester and subsequent amide coupling with a diverse set of amines. This strategy would rapidly generate a large number of distinct molecules for biological screening.

The principles of high-throughput synthesis and screening are intrinsically linked to combinatorial chemistry. The capacity to rapidly generate and test large numbers of compounds is paramount in modern drug discovery. While specific high-throughput screening campaigns centered on libraries derived from this compound are not prominently featured in public domain literature, the physical and chemical properties of its derivatives make them amenable to such techniques.

The introduction of fluorine atoms can enhance the binding affinity and selectivity of molecules for their biological targets. Consequently, libraries of compounds derived from this compound would be of significant interest for screening against a variety of protein targets, including enzymes and receptors implicated in disease. The automated nature of high-throughput screening would allow for the rapid evaluation of these libraries, identifying initial "hit" compounds that could be further optimized.

The derivatization of this compound is key to unlocking its potential in creating diverse molecular entities. The electron-withdrawing nature of the two fluorine atoms and the carboxylate group activates the pyridine ring for nucleophilic attack, primarily at the positions ortho and para to the activating groups.

The synthesis of analogs with modified reactivity profiles often involves the selective replacement of one or both fluorine atoms. For instance, reaction with a monofunctional nucleophile can lead to a monosubstituted product, which can then be subjected to a second, different nucleophilic substitution, thereby introducing two distinct functionalities onto the pyridine ring. The tert-butyl ester group is generally stable under these conditions, preserving the carboxylic acid functionality for later-stage modifications, such as amide bond formation.

The reactivity of the fluorinated picolinate can be modulated by the choice of nucleophile and reaction conditions. Stronger nucleophiles will react more readily, while the use of milder conditions can allow for more controlled and selective substitutions.

The relationship between the structure of a molecule and its reactivity is a fundamental concept in organic chemistry. For derivatives of this compound, this relationship is heavily influenced by the nature of the substituents introduced onto the pyridine ring.

The electronic properties of the substituent will have a direct impact on the reactivity of the remaining fluorine atom(s) and the ester group. Electron-donating groups will decrease the electrophilicity of the pyridine ring, making subsequent nucleophilic substitutions more challenging. Conversely, electron-withdrawing groups will further activate the ring towards nucleophilic attack.

Table 2: Predicted Impact of Substituents on the Reactivity of the this compound Scaffold

Substituent TypePredicted Effect on Ring ElectrophilicityPredicted Effect on Ester Reactivity
Electron-Donating (e.g., -NH2, -OR)DecreaseMinimal
Electron-Withdrawing (e.g., -NO2, -CN)IncreaseMinimal

Systematic studies involving the synthesis of a series of analogs with varying substituents and the subsequent measurement of their reaction rates with a standard nucleophile would provide valuable quantitative data on these structure-reactivity relationships. Such studies are crucial for the rational design of synthetic routes and for predicting the behavior of these building blocks in complex synthetic sequences.

Vii. Future Directions and Emerging Research Avenues

Innovative Synthetic Strategies for Enhanced Atom Economy and Selectivity

The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic methods. nih.govnumberanalytics.com Future research will likely focus on developing more sustainable and efficient routes to tert-butyl 3,5-difluoropicolinate and its analogs.

Current synthetic approaches to fluorinated pyridines often involve multi-step sequences that may generate significant chemical waste. researchgate.net Innovative strategies that could enhance atom economy include:

Direct C-H Fluorination: The development of catalytic systems for the direct and selective fluorination of a picolinate (B1231196) ester precursor would represent a significant leap forward. This approach would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Novel Cycloaddition Reactions: Exploring new cycloaddition strategies, such as hetero-Diels-Alder reactions, could provide a convergent and atom-economical route to the difluorinated pyridine (B92270) core. researchgate.net

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Direct C-H Fluorination High atom economy, fewer steps. Regioselectivity, harsh reaction conditions.
Novel Cycloadditions Convergent synthesis, high atom economy. Availability of precursors, catalyst development.

| Optimized Cross-Coupling | High functional group tolerance. | Catalyst cost and efficiency, byproduct formation. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The electronic properties of the 3,5-difluoropyridine (B1298662) ring system, characterized by the strong electron-withdrawing nature of the fluorine atoms, suggest a rich and underexplored reactivity profile for this compound. Future research is expected to delve into unconventional transformations that leverage this unique electronic landscape.

Key areas of exploration include:

Site-Selective C-H Functionalization: The pyridine ring possesses multiple C-H bonds that could be selectively functionalized. Research into directing group strategies or catalyst-controlled C-H activation could unlock pathways to novel derivatives functionalized at the C-4 or C-6 positions. sigmaaldrich.comyoutube.comyoutube.comyoutube.com The interplay between the directing ester group and the deactivating fluorine atoms will be a critical aspect to investigate.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms themselves are potential leaving groups for SNAr reactions, allowing for the introduction of a wide range of nucleophiles. Investigating the regioselectivity of these reactions will be crucial for synthetic planning.

Unconventional Coupling Reactions: The development of new catalytic cycles that can activate the C-F bonds for cross-coupling reactions would provide a powerful tool for diversification.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, scalability, and the potential for automation. youtube.comuc.pt The integration of flow chemistry in the synthesis and derivatization of this compound is a promising avenue for future research.

Potential benefits include:

Safer Handling of Reagents: The synthesis of fluorinated compounds can involve hazardous reagents. Flow chemistry allows for the in situ generation and immediate consumption of reactive intermediates, minimizing risks. youtube.com

Precise Control of Reaction Parameters: The high surface-area-to-volume ratio in flow reactors enables precise control over temperature and reaction time, leading to improved yields and selectivity. youtube.com

Automated Library Synthesis: Coupling flow reactors with automated purification and analysis systems would enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. youtube.com

Researchers have demonstrated the successful application of flow chemistry for the synthesis of other substituted pyridines, reducing production from a five-step batch process to a single continuous step with a significant increase in yield. vcu.edu

Advanced Computational Design of Tailored Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.govscielo.org.mxresearchgate.netnih.gov For this compound, computational methods can be employed to:

Predict Reactivity: DFT calculations can model the electron distribution within the molecule, predicting the most likely sites for electrophilic and nucleophilic attack and guiding the design of new reactions.

Design Novel Derivatives: By computationally modifying the structure of this compound, researchers can predict the electronic and steric properties of new derivatives, allowing for the in silico design of molecules with tailored characteristics for specific applications.

Screen for Potential Applications: Computational screening can be used to evaluate the potential of designed derivatives as, for example, inhibitors of biological targets or as components of functional materials, prioritizing synthetic efforts.

Broader Applications in Functional Materials and Other Chemical Fields

While the primary interest in fluorinated pyridines has been in the life sciences, their unique electronic properties also make them attractive candidates for applications in materials science. nih.govchemscene.com

Future research may explore the incorporation of the this compound motif into:

Organic Electronics: The electron-withdrawing nature of the difluoropyridine ring could be harnessed in the design of n-type organic semiconductors for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Optical Materials: The introduction of fluorine can alter the refractive index and optical transparency of materials, suggesting potential applications in the development of novel optical polymers and coatings. mdpi.com

Functional Polymers: Picolinate esters can be utilized as monomers in polymerization reactions. numberanalytics.comresearchgate.net The incorporation of the difluorinated picolinate unit could lead to the development of polymers with enhanced thermal stability, chemical resistance, and specific electronic properties.

The continued exploration of the chemistry of this compound is expected to yield not only a deeper understanding of the fundamental reactivity of fluorinated heterocycles but also to pave the way for the development of new molecules with significant practical applications across a range of scientific disciplines.

Q & A

Q. What are the optimal storage conditions for tert-butyl 3,5-difluoropicolinate to ensure long-term stability?

Stability under varying conditions (e.g., temperature, light, humidity) is critical. Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis or decomposition. Regular stability assays using HPLC or NMR can monitor degradation products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Combine 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine substitution patterns and ester integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies carbonyl (C=O) stretching (~1720 cm1^{-1}) from the tert-butyl ester. X-ray crystallography resolves stereochemical ambiguities if crystalline derivatives are synthesized .

Q. What synthetic strategies are recommended for preparing this compound?

Use picolinic acid as a starting material. Fluorinate positions 3 and 5 via electrophilic substitution using Selectfluor® or Balz-Schiemann conditions. Protect the carboxylic acid as a tert-butyl ester using Boc anhydride (e.g., DCC/DMAP-mediated coupling). Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How do fluorine substituents at the 3,5-positions influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine increases electrophilicity at the pyridine ring, enhancing Suzuki-Miyaura coupling with aryl boronic acids. However, steric hindrance from the tert-butyl group may reduce accessibility. Optimize catalysts (e.g., Pd(PPh3_3)4_4) and bases (Cs2_2CO3_3) in anhydrous DMF at 80–100°C. Monitor regioselectivity via 19F^{19}\text{F} NMR .

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound derivatives?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from impurities or stereochemical variability. Perform rigorous purity checks (HPLC ≥98%) and enantiomeric resolution (chiral columns). Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics .

Q. What computational methods predict the regioselectivity of nucleophilic attacks on this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrostatic potential surfaces, identifying electron-deficient sites. Compare LUMO distributions to predict attack at C-2 or C-6 positions. Validate with experimental kinetic studies under controlled pH and solvent conditions .

Q. How does the tert-butyl ester group impact metabolic stability in in vivo studies?

The bulky tert-butyl group reduces esterase-mediated hydrolysis, enhancing plasma stability. Conduct comparative assays with methyl or ethyl esters using liver microsomes. Quantify half-life (t1/2_{1/2}) via LC-MS/MS and correlate with logP values for bioavailability predictions .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for fluorination steps.
  • Analytical Validation : Employ tandem MS/MS for trace impurity detection in pharmacological assays.
  • Computational Support : Integrate MD simulations to model solvent effects on reaction pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.